Imidazole, 5-[2-(aminocarbonyl)vinyl]-
Description
Overview of Imidazole (B134444) Scaffold Significance in Chemical and Biological Research
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of chemical and biological research. digitellinc.com First synthesized in 1858, this scaffold is prized in medicinal chemistry for its desirable characteristics, including high stability, water solubility, and a profound capacity for hydrogen bonding. Its electron-rich structure and ability to act as both a hydrogen bond donor and acceptor allow it to readily interact with a multitude of biological targets like enzymes, proteins, and receptors. digitellinc.comnih.gov
The imidazole nucleus is a fundamental component of several crucial naturally occurring molecules, including the amino acid histidine, the hormone histamine, biotin, and nucleic acids. nih.govresearchgate.net This prevalence in nature underscores its vital role in physiological processes. researchgate.net Consequently, the imidazole scaffold has been extensively utilized in drug discovery, leading to a vast array of approved therapeutic agents. researchgate.netscilit.com These drugs span a wide spectrum of pharmacological activities, including:
Anticancer nih.gov
Antifungal researchgate.netnih.gov
Anti-inflammatory nih.govnih.gov
Antiviral researchgate.net
Antiparasitic nih.gov
The versatility of the imidazole ring allows it to serve as an isostere for other cyclic compounds like triazole or pyrazole, or even an amide group, providing a valuable tool for medicinal chemists to fine-tune the properties of bioactive molecules. nih.gov Its presence can enhance water solubility and provide crucial interaction points for binding to biological targets, making it a "privileged structure" in the development of new therapeutics. nih.gov
Structural Classification and Unique Features of Vinyl-Substituted Imidazoles
Vinyl-substituted imidazoles are a subclass of imidazole derivatives characterized by the presence of one or more vinyl groups (–CH=CH₂) attached to the imidazole ring. This structural feature imparts unique chemical and physical properties. The vinyl group provides a site for polymerization, allowing for the synthesis of poly(vinyl imidazole)s, which are of growing interest for applications ranging from catalysis and membrane materials to biomedical applications due to their pH sensitivity, biocompatibility, and thermal stability. rsc.orgresearchgate.net
From a medicinal chemistry perspective, the introduction of a vinyl substituent offers several distinct advantages:
Geometric Constraint: The double bond of the vinyl group introduces conformational rigidity, which can be crucial for orienting the molecule correctly within a biological target's binding site.
Reactive Handle: The vinyl group can serve as a chemical handle for further synthetic modifications, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
Electronic Modulation: The vinyl group can modulate the electronic properties of the imidazole ring, influencing its pKa and binding capabilities.
Biological Activity: Research has demonstrated that vinyl-substituted imidazoles possess a range of biological activities. For instance, certain 2-nitroimidazoles with a 5-vinyl chain have shown significant antibacterial and antitrichomonal activity. nih.govacs.org Furthermore, a class of imidazole-vinyl-pyrimidine compounds was discovered to be potent inhibitors of the Tie-2 kinase, a receptor involved in angiogenesis, highlighting their potential in cancer therapy. nih.gov The vinyl imidazole moiety itself is known to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. rsc.orgrsc.org
Rationale for Dedicated Academic Research on Imidazole, 5-[2-(aminocarbonyl)vinyl]- and its Structural Analogues
The specific compound, Imidazole, 5-[2-(aminocarbonyl)vinyl]-, also known as (E)-3-(1H-imidazol-5-yl)acrylamide, represents a compelling target for dedicated academic research. The rationale for its investigation is built upon the convergence of its three key structural components: the imidazole core, the vinyl linker, and the terminal acrylamide (B121943) group.
While direct research on this exact molecule is limited, a strong case for its study can be made. The imidazole core provides a well-established foundation of broad biological relevance. researchgate.netmdpi.com The vinyl group, as discussed, offers specific stereochemistry and a point for potential metabolic activation or synthetic elaboration. nih.govnih.gov The acrylamide functional group is particularly noteworthy as it can act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins. This mechanism of action is a validated strategy in drug design for achieving potent and sustained target inhibition.
Furthermore, strong justification for research comes from examining its structural analogues found in nature. The compound is structurally very similar to urocanic acid, or (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid, a metabolite of histidine found in the stratum corneum of the skin. wikipedia.orgncats.io Urocanic acid is a major epidermal chromophore for UV radiation and is believed to function as a "natural sunscreen" and a mediator of photoimmunosuppression. nih.govfoodb.ca The only difference is the substitution position on the imidazole ring (position 5 vs. 4) and the functional group (amide vs. carboxylic acid). This close resemblance to a significant endogenous molecule suggests that Imidazole, 5-[2-(aminocarbonyl)vinyl]- could possess interesting and potentially useful biological properties.
Additionally, other related natural products have been identified. For example, the compound Imidazole, 2-amino-5-[(2-carboxy)vinyl]-, a structural isomer with an additional amino group, has been detected as a secondary metabolite in fungi such as Trichoderma horzianum and Penicillium expansum, which are known for producing a wide range of bioactive compounds. researchgate.netresearchgate.net The existence of this structural framework in nature further supports the hypothesis that these molecules are biologically relevant and warrants their synthesis and comprehensive biological evaluation. Investigating Imidazole, 5-[2-(aminocarbonyl)vinyl]- and its analogues could therefore lead to the discovery of novel therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of Urocanic Acid (Structural Analogue)
Note: Due to the limited availability of experimental data for Imidazole, 5-[2-(aminocarbonyl)vinyl]-, the properties of its close structural analogue, Urocanic Acid ((2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid), are provided for reference.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid | wikipedia.org |
| Molecular Formula | C₆H₆N₂O₂ | wikipedia.org |
| Molar Mass | 138.124 g/mol | wikipedia.org |
| Melting Point | 225 °C (437 °F; 498 K) | wikipedia.org |
| Classification | Imidazolyl carboxylic acids and derivatives | foodb.ca |
Structure
2D Structure
3D Structure
Properties
CAS No. |
135200-64-5 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C6H7N3O/c7-6(10)2-1-5-3-8-4-9-5/h1-4H,(H2,7,10)(H,8,9)/b2-1+ |
InChI Key |
CKJRUPKSMAKXNR-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(NC=N1)/C=C/C(=O)N |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)N |
Origin of Product |
United States |
Natural Occurrence and Bioprospecting of Imidazole, 5 2 Aminocarbonyl Vinyl
Identification in Microbial Secondary Metabolite Extracts
Isolation from Fungal Species (e.g., Acremonium coenophialum)
There is no scientific literature available describing the isolation of “Imidazole, 5-[2-(aminocarbonyl)vinyl]-” from any fungal species, including Acremonium coenophialum. Research on the secondary metabolites of Acremonium species has identified various classes of compounds, but this specific imidazole (B134444) derivative has not been reported.
Detection in Bacterial Strains and Fermentation Broths
No studies have been found that report the detection of “Imidazole, 5-[2-(aminocarbonyl)vinyl]-” in bacterial strains or their fermentation broths. While bacteria are known to produce a wide array of imidazole-containing compounds, this particular molecule is not among those documented.
Occurrence in Other Biological Systems as a Metabolite
There is no information available to suggest that “Imidazole, 5-[2-(aminocarbonyl)vinyl]-” occurs as a metabolite in other biological systems.
Methodologies for Natural Product Isolation and Enrichment
Solvent Extraction and Chromatographic Purification Strategies
As the compound has not been reported as a natural product, there are no established solvent extraction or chromatographic purification strategies specifically for “Imidazole, 5-[2-(aminocarbonyl)vinyl]-”. General methodologies for the isolation of imidazole alkaloids from natural sources typically involve a combination of solvent extraction with polar and non-polar solvents, followed by various chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). However, the specific application of these techniques to the target compound has not been described.
Fermentation and Biotransformation Approaches for Enhanced Yields
No research has been published on the use of fermentation or biotransformation approaches to produce or enhance the yield of “Imidazole, 5-[2-(aminocarbonyl)vinyl]-”. Such studies would be contingent on the initial discovery of a biological source or a biosynthetic pathway for the compound.
Synthetic Methodologies and Chemical Transformations of Imidazole, 5 2 Aminocarbonyl Vinyl
Direct Synthesis of Imidazole (B134444), 5-[2-(aminocarbonyl)vinyl]-
The direct synthesis of Imidazole, 5-[2-(aminocarbonyl)vinyl]- is a complex challenge that requires precise control over regioselectivity. The construction of the imidazole ring and the simultaneous or sequential introduction of the 5-[2-(aminocarbonyl)vinyl] substituent are the key steps.
Multi-component Reactions for Imidazole Ring Formation
Multi-component reactions (MCRs) are highly efficient for constructing substituted imidazole rings in a single step from three or more starting materials. researchgate.net These reactions offer significant advantages by combining multiple chemical transformations in one pot without isolating intermediates. nih.gov Various catalytic systems have been developed to promote the synthesis of tri- and tetrasubstituted imidazoles. rsc.org
One of the foundational methods is the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). wjpsonline.com Modern variations of this reaction employ different catalysts and conditions to improve yields and versatility. For instance, γ-Al2O3 nanoparticles have been used to catalyze the MCR of benzil, an arylaldehyde, amines, and ammonium (B1175870) acetate (B1210297) to afford 1,2,4,5-tetrasubstituted imidazoles in high yields. mdpi.com The use of ultrasonic irradiation in conjunction with catalysts like nano-magnesium aluminate spinel (MgAl₂O₄) can further enhance reaction rates and yields. mdpi.com
Catalytic systems derived from fluoroboric acid, such as HBF₄–SiO₂, have proven effective for both three-component and four-component reactions to produce 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, respectively. rsc.org Zirconium(IV) chloride is another efficient catalyst for three-component reactions involving 2-aminoimidazoles, aldehydes, and isocyanides to generate fused aminoimidazoles. nih.gov
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Debus-Radziszewski Type | Dicarbonyl, Aldehyde, Ammonia/Amine | Various, including heat, acid catalysts | Substituted Imidazoles | wjpsonline.com |
| Four-Component Reaction | Benzil, Arylaldehyde, Amine, NH₄OAc | γ-Al₂O₃ NPs, Ultrasonic Irradiation | 1,2,4,5-Tetrasubstituted Imidazoles | mdpi.com |
| Three/Four-Component Reaction | 1,2-Diketone, Aldehyde, Amine, Ammonium Salts | HBF₄–SiO₂ | Tri- and Tetrasubstituted Imidazoles | rsc.org |
| Three-Component Reaction | 2-Aminoimidazole, Aldehyde, Isocyanide | Zirconium(IV) chloride | Fused 5-Aminoimidazo[1,2-a]imidazoles | nih.gov |
| van Leusen Imidazole Synthesis | Aldehyde, Amine, TosMIC | K₂CO₃ | 1,4,5-Trisubstituted Imidazoles | mdpi.com |
Specific Routes for Vinyl and Aminocarbonyl Moiety Installation
The introduction of the vinyl and aminocarbonyl functionalities at the C-5 position of the imidazole ring requires specific chemical transformations. While direct methods for the target molecule are not extensively documented, general strategies for installing these groups on heterocyclic systems can be considered.
Vinyl Moiety Installation: The synthesis of vinyl-substituted imidazoles can be achieved through various means. An efficient synthesis of 4,5-dicyano-2-vinylimidazole (vinazene) proceeds via the condensation of acrolein and diaminomaleonitrile. researchgate.net Although this example pertains to the C-2 position, similar condensation strategies could potentially be adapted. Another approach involves the reaction between imidazoles and acetylenic esters in the presence of triphenylphosphine, which leads to the formation of N-vinyl imidazole derivatives. researchgate.net
Aminocarbonyl Moiety Installation: The aminocarbonyl group, an amide, is typically formed from a carboxylic acid or its derivative. A general method for synthesizing N-substituted imidazole amides involves reacting an imidazole ester with a corresponding amine. nih.gov For instance, ethyl 1H-imidazol-1-yl acetate can be synthesized and subsequently reacted with different amines to yield the desired amide products. nih.gov This suggests a plausible synthetic route for Imidazole, 5-[2-(aminocarbonyl)vinyl]- could involve the creation of a 5-(2-(alkoxycarbonyl)vinyl)imidazole intermediate, followed by amidation with ammonia.
Synthesis of Imidazole, 5-[2-(aminocarbonyl)vinyl]- Structural Analogues
The synthesis of structural analogues provides valuable information on the reactivity of the imidazole core and the feasibility of introducing various substituents.
Approaches to 5-Vinylimidazole Derivatives
The synthesis of C-vinylimidazoles is a key step toward analogues of the target compound. While much of the literature focuses on N-vinylimidazole (VIm), which is often used to prepare polymers, rsc.orgrsc.orggoogle.com methods for C-vinyl substitution exist. The synthesis of 4,5-dicyano-1-methyl-2-vinylimidazole has been reported, demonstrating that a vinyl group can be attached to the imidazole ring. figshare.com The classic method for producing N-vinylimidazoles involves the reaction of an imidazole compound with acetylene (B1199291) under pressure and high temperature in the presence of a catalyst, such as a potassium salt of the imidazole. google.com
Synthesis of Aminocarbonyl-Substituted Imidazoles
The synthesis of imidazoles bearing an aminocarbonyl (amide) substituent is a well-established transformation. A straightforward approach involves the preparation of an imidazole ester intermediate, which is then converted to the desired amide. For example, a series of N-substituted imidazole derivatives were synthesized by first reacting the imidazole nucleus with ethylchloroacetate to form an imidazole ester. nih.gov This ester was subsequently reacted with various amines to yield the final amide products in moderate to good yields. nih.gov This two-step process highlights a reliable method for introducing the aminocarbonyl functionality to an imidazole scaffold. nih.gov
Optically Active Imidazole Derivatives as Related Syntheses
The synthesis of optically active imidazole derivatives is of significant interest, and the methodologies employed can inform broader synthetic strategies. A facile, four-step reaction sequence has been developed to synthesize five novel, optically active 4-substituted imidazole derivatives starting from commercially available N-Cbz amino acids. nih.govnih.gov A crucial step in this sequence is the condensation of α-bromoketones with formamidine (B1211174) acetate in liquid ammonia, which proved to be a useful method for forming the imidazole ring. nih.govmedvik.cz
Another approach involves a three-component reaction of an α-(hydroxyimino)ketone, formaldehyde, and an optically active amine like (R)- or (S)-1-phenylethylamine to yield enantiomerically pure 1-(1-phenylethyl)imidazole 3-oxides in high yield. uzh.ch These N-oxides can then be transformed into the corresponding optically active imidazoles. uzh.ch
| Starting Material | Key Reaction Step | Product Type | Yield | Reference |
|---|---|---|---|---|
| N-Cbz amino acids | Condensation of α-bromoketones with formamidine acetate in liquid ammonia | 4-Substituted optically active imidazoles | 37-69% | nih.gov |
| (R)- or (S)-1-phenylethylamine, formaldehyde, α-(hydroxyimino)ketone | Three-component reaction | Enantiomerically pure 1-(1-phenylethyl)imidazole 3-oxides | High | uzh.ch |
Tetrasubstituted Imidazoles via Catalytic Methods
The synthesis of tetrasubstituted imidazoles, a core structure related to Imidazole, 5-[2-(aminocarbonyl)vinyl]-, is efficiently achieved through multi-component reactions (MCRs). These one-pot syntheses typically involve the condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium acetate. nih.govnih.gov The versatility of this approach is enhanced by a variety of catalytic systems that promote high yields and selectivity under mild or solvent-free conditions.
Several heterogeneous and homogeneous catalysts have been developed to facilitate this transformation. nih.govrsc.org For instance, ZSM-11 zeolite has demonstrated high catalytic activity for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, offering excellent yields and short reaction times. nih.gov Similarly, nanocrystalline magnesium aluminate (MgAl2O4) serves as an effective and reusable catalyst, particularly when the reaction is promoted by ultrasonic irradiation. nih.gov Other notable catalytic systems include Preyssler-type heteropoly acids, HBF4–SiO2, and various metal tetrafluoroborates, which have been shown to control the selective formation of tetrasubstituted imidazoles over trisubstituted analogues. rsc.orgresearchgate.net The choice of catalyst can significantly influence reaction efficiency and selectivity, with metal salts of weak protic acids like tetrafluoroborates showing high efficacy. rsc.org
Table 1: Catalytic Methods for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
| Catalyst | Key Reactants | Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| ZSM-11 Zeolite | 1,2-diketone, aldehyde, aniline, ammonium acetate | Solvent-free | High yield, short reaction time, reusable catalyst | nih.gov |
| Nanocrystalline MgAl₂O₄ | Aldehyde, benzil, ammonium acetate, primary aromatic amine | Ethanol, ultrasonic irradiation | High yields, mild conditions, easy work-up | nih.gov |
| HBF₄–SiO₂ | 1,2-diketone, aldehyde, amine, ammonium acetate | Varies | Excellent catalyst for both 3- and 4-component reactions, recyclable | rsc.org |
| Preyssler-type Heteropoly Acid | Benzil, aromatic aldehydes, primary amines, ammonium acetate | Refluxing ethanol | Eco-friendly, easy work-up, high yields | researchgate.net |
| Zn(BF₄)₂ | 1,2-diketone, aldehyde, amine, ammonium acetate | Varies | Effective for selective formation of tetrasubstituted imidazoles | rsc.org |
Post-Synthetic Modifications and Derivatization Strategies
Once the core imidazole structure is formed, its peripheral functional groups—the vinyl, aminocarbonyl, and imidazole nitrogen atoms—offer numerous opportunities for further chemical modification.
Reactions Involving the Vinyl Group (e.g., Hydroamination, Cycloaddition, Polymerization)
The vinyl group at the C5 position is a versatile handle for introducing additional complexity.
Hydroamination: This reaction involves the addition of an N-H bond across the carbon-carbon double bond. While not extensively detailed for this specific substrate, hydroamination of vinyl heterocycles is a known transformation, typically catalyzed by transition metals, to produce aminoethyl-substituted imidazoles.
Cycloaddition: The vinyl group can act as a dienophile or part of a diene system in cycloaddition reactions. Notably, 4-vinylimidazoles readily participate in Diels-Alder [4+2] cycloadditions with various dienophiles. nih.govnih.gov For instance, reaction with N-phenylmaleimide can occur at room temperature to yield a single, non-aromatized cycloadduct in high yield. nih.govresearchgate.net These reactions are often highly stereoselective. rsc.org The reactivity can be influenced by the choice of protecting group on the imidazole, the nature of the dienophile, and the reaction conditions. nih.govrsc.org
Table 2: Examples of Cycloaddition Reactions with Vinylimidazoles
| Diene/Dienophile System | Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 4-Vinylimidazole + N-Phenylmaleimide | Intermolecular Diels-Alder | Room Temperature | High yield of a single stereoisomer cycloadduct. | nih.gov |
| 5,5′-bi-1,2,4-Triazines + 1-Vinylimidazole | Inverse Electron Demand Diels-Alder | - | Forms single [4+2] cycloaddition products. | researchgate.net |
| Unsaturated amides derived from urocanic acid | Intramolecular Diels-Alder | Thermal | Proceeds via endo transition states to give trans ring-fused products. | acs.org |
Polymerization: The vinyl group enables the synthesis of polymers with pendant imidazole moieties. Free-radical polymerization of vinylimidazoles, often initiated by agents like 2,2′-azobis(2-methylpropionitrile) (AIBN), is a common method. acs.orgwikipedia.org The resulting polymers, such as polyvinylimidazole (PVIm), have applications in materials science. acs.orgnih.gov The polymerization rate can be pH-dependent; for N-vinylimidazole, the rate is slow at pH 9 but significantly faster at pH 1. wikipedia.org
Transformations of the Aminocarbonyl Moiety (e.g., Hydrolysis, Reduction)
The aminocarbonyl (amide) group is susceptible to several fundamental organic transformations.
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically with heating. This conversion would yield Imidazole, 5-[2-(carboxy)vinyl]-.
Reduction: The amide can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required to convert a primary amide to the corresponding primary amine, which would transform the aminocarbonyl group into an aminomethyl group, yielding an aminoethylvinyl imidazole derivative.
Imidazole Nitrogen Functionalization (e.g., N-Alkylation, N-Arylation)
The nitrogen atoms of the imidazole ring are key sites for functionalization, allowing for the introduction of a wide range of substituents.
N-Alkylation: The N-H proton of the imidazole ring can be deprotonated with a base, and the resulting imidazolate anion can act as a nucleophile. Reaction with various alkylating agents, such as alkyl halides, in the presence of a base like potassium hydroxide (B78521) or potassium carbonate, leads to N-alkylated products. ciac.jl.cngoogle.com The regioselectivity of alkylation on unsymmetrical imidazoles can be influenced by steric and electronic factors of existing substituents, as well as the reaction conditions. otago.ac.nz For instance, electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz
N-Arylation: The introduction of aryl groups onto the imidazole nitrogen is commonly achieved via transition metal-catalyzed cross-coupling reactions.
Copper-catalyzed N-arylation (Ullmann-type and Chan-Lam coupling): These methods couple imidazoles with aryl halides or arylboronic acids. nih.govorganic-chemistry.org These reactions often proceed under mild conditions and tolerate a wide array of functional groups. organic-chemistry.org
Palladium-catalyzed N-arylation (Buchwald-Hartwig amination): This is a powerful method for coupling imidazoles with aryl halides (chlorides, bromides) and triflates. nih.govmit.edu The choice of ligand is crucial for achieving high efficiency and regioselectivity. Studies have shown that imidazoles can inhibit the formation of the active Pd(0)-ligand complex, a challenge that can be overcome by pre-activating the catalyst before introducing the imidazole substrate. nih.govmit.edunih.gov
Mechanistic Studies of Chemical Reactions Involving Imidazole, 5-[2-(aminocarbonyl)vinyl]-
Elucidation of Reaction Pathways and Intermediates
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes.
Imidazole Ring Synthesis: The Debus-Radziszewski synthesis, a four-component reaction, is a classic method for forming the imidazole ring. wikipedia.org The mechanism is thought to proceed through the initial condensation of the 1,2-dicarbonyl compound with ammonia (from ammonium acetate) to form a diimine intermediate. wikipedia.org Separately, the aldehyde reacts with ammonia and a primary amine to form another intermediate. acs.org These intermediates then undergo a cyclocondensation reaction to form the final tetrasubstituted imidazole ring. acs.org The catalyst, often a Lewis or Brønsted acid, activates the carbonyl groups, facilitating the condensation steps. nih.gov
Cycloaddition Reactions: The Diels-Alder reaction of the vinyl group proceeds through a concerted pericyclic mechanism involving a cyclic transition state. Density functional theory (DFT) calculations have been used to evaluate the putative transition states for both inter- and intramolecular variants to rationalize experimental observations, such as stereoselectivity. nih.govresearchgate.net
Polymerization: The free-radical polymerization of the vinyl group follows a standard chain-reaction mechanism involving three key steps:
Initiation: The initiator (e.g., AIBN) thermally decomposes to form radicals, which then add to a monomer molecule.
Propagation: The newly formed monomer radical adds to successive monomer units, rapidly growing the polymer chain.
Termination: The growth of a polymer chain is stopped, typically by the combination of two growing chains or by disproportionation.
N-Arylation: The mechanism of palladium-catalyzed N-arylation involves a catalytic cycle. The cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The imidazole then coordinates to the resulting Pd(II) complex. Subsequent deprotonation by a base, followed by reductive elimination, forms the C-N bond of the N-arylated imidazole product and regenerates the active Pd(0) catalyst. mit.eduunipi.it
Role of Catalytic Systems in Synthesis and Transformation
The generation of Imidazole, 5-[2-(aminocarbonyl)vinyl]- can be envisioned through a multi-step synthetic sequence where catalytic reactions play a central role. Key transformations include the introduction of the vinylacrylamide moiety at the C5 position of the imidazole ring and the potential for subsequent modifications.
A plausible and efficient synthetic strategy involves the direct C-H functionalization of the imidazole ring, a method that offers an atom-economical alternative to traditional cross-coupling reactions requiring pre-functionalized starting materials. This approach can be followed by a catalytic amidation to install the final aminocarbonyl group.
Direct C5-Vinylation via C-H Activation
Recent advancements in organometallic catalysis have enabled the direct coupling of heterocycles with various partners. For the synthesis of a 5-vinylimidazole scaffold, nickel and palladium-based catalytic systems have shown considerable promise in facilitating the C-H activation at the C5 position of the imidazole ring.
Nickel-catalyzed C-H arylations and alkenylations of imidazoles have been reported, demonstrating the feasibility of forming C-C bonds at this specific position. These reactions often employ a nickel(II) salt as a precatalyst in combination with a phosphine (B1218219) ligand. The choice of a tertiary alcohol as a solvent has been shown to be crucial for the success of these couplings, allowing for the use of air-stable nickel(II) salts.
Similarly, palladium-catalyzed direct arylation of imidazoles at the C5 position has been extensively studied. These systems typically involve a palladium(II) precursor, a phosphine ligand or an N-heterocyclic carbene (NHC) ligand, and a base. While direct vinylation with acrylamide (B121943) itself is challenging, a two-step approach involving an initial coupling with an acrylate (B77674) ester followed by amidation is a more established route.
A key catalytic method for this C-C bond formation is the Mizoroki-Heck reaction . This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. In the context of our target molecule, a 5-haloimidazole could be coupled with acrylamide or an acrylate ester. Research has demonstrated the successful Heck coupling of aryl halides with acrylamide using palladium catalysts.
Table 1: Representative Catalytic Systems for C-C Bond Formation at Imidazole C5
| Catalyst Precursor | Ligand | Base | Solvent | Reaction Type |
| Ni(OTf)₂ | 1,2-bis(dicyclohexylphosphino)ethane (dcype) | K₃PO₄ | t-Amyl alcohol | C-H Alkenylation |
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Triethylamine (Et₃N) | Acetonitrile (B52724) (MeCN) | Mizoroki-Heck Reaction |
| Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) | K₂CO₃ | Anisole | C-H Arylation |
Catalytic Amidation of the Vinyl Moiety
Once the vinylacrylate precursor, such as ethyl 3-(1H-imidazol-5-yl)acrylate, is synthesized, the final step involves the conversion of the ester to the primary amide. This transformation can be achieved through catalytic amidation, which offers a greener alternative to stoichiometric activating agents.
A variety of catalytic systems have been developed for direct amidation reactions between carboxylic acids or their esters and amines. These catalysts often feature boron-based reagents or transition metals. For the conversion of an acrylate ester to an acrylamide, direct aminolysis can be facilitated by a suitable catalyst.
Table 2: Potential Catalytic Systems for Amidation
| Catalyst System | Reactants | Key Features |
| Boronic Acids | Carboxylic Acid + Amine | Operates under dehydrative conditions. |
| Thionyl Chloride in DMAC | Carboxylic Acid + Amine | Forms anilides and benzylamides efficiently. |
| 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) / Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Heterocycle + Carboxylic Acid | Effective for N-acylation of less reactive heterocycles. |
Detailed research findings indicate that the choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. For instance, in palladium-catalyzed C5-arylations of imidazoles, the ligand can significantly influence the outcome. Furthermore, the development of ligandless palladium-catalyzed systems offers a simplified and cost-effective approach.
Advanced Spectroscopic and Structural Elucidation of Imidazole, 5 2 Aminocarbonyl Vinyl
Mass Spectrometry for Molecular Structure ConfirmationSpecific mass spectrometry data, including high-resolution mass and fragmentation patterns for Imidazole (B134444), 5-[2-(aminocarbonyl)vinyl]-, are not documented in the available resources.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway AnalysisAn analysis of the fragmentation pathways based on experimental MS/MS data cannot be presented.
Due to the lack of specific data for the target compound, the requested article with thorough, data-driven content for each subsection cannot be generated at this time.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational energy levels of molecular bonds. When a molecule absorbs infrared radiation or scatters Raman light, it is excited to a higher vibrational state. The specific frequencies of absorbed or scattered light correspond to the vibrational modes of the different bonds (e.g., stretching, bending), which are characteristic of the functional groups present.
For "Imidazole, 5-[2-(aminocarbonyl)vinyl]-", one would expect to observe vibrational modes associated with the imidazole ring, the vinyl group, and the primary amide (aminocarbonyl) group.
Expected Vibrational Modes:
Imidazole Ring: The core imidazole structure exhibits characteristic N-H, C-H, C=C, and C-N stretching and bending vibrations. sci.am
Vinyl Group (-CH=CH-): This group would show characteristic C=C and C-H stretching and bending frequencies.
Aminocarbonyl Group (-C(=O)NH2): This functional group is identifiable by its C=O stretching (Amide I band), N-H bending (Amide II band), and N-H stretching vibrations.
While a dedicated experimental spectrum for "Imidazole, 5-[2-(aminocarbonyl)vinyl]-" is not available, the vibrational frequencies of the parent imidazole molecule have been well-characterized and provide a foundational reference. sci.am The substitution of the vinyl and aminocarbonyl groups at the 5-position of the imidazole ring would be expected to shift these frequencies and introduce new characteristic bands.
Table 1: Characteristic Vibrational Frequencies of Imidazole (Reference Data) sci.am
| Vibrational Mode | Frequency (cm⁻¹) (FTIR) | Functional Group Assignment |
| N-H Stretching | 3376 | Imidazole Ring |
| C-H Stretching | 3126, 3040, 2922 | Imidazole Ring |
| C=C Stretching | 1593 | Imidazole Ring |
| C-N Stretching | 1486, 1440, 1367, 1325 | Imidazole Ring |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, researchers can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
A search of publicly available crystallographic databases did not yield a determined crystal structure for "Imidazole, 5-[2-(aminocarbonyl)vinyl]-". However, were a suitable crystal to be grown, this technique would provide invaluable information on its solid-state conformation. Key structural parameters that could be determined include:
The planarity of the imidazole ring.
The conformation of the 2-(aminocarbonyl)vinyl substituent relative to the imidazole ring.
The bond lengths and angles of all constituent atoms.
The packing of molecules in the crystal lattice and the nature of intermolecular hydrogen bonds, likely involving the amide N-H and C=O groups, as well as the imidazole N-H group.
Studies on other substituted imidazole derivatives have successfully employed X-ray crystallography to elucidate their detailed molecular structures and intermolecular interactions. nih.gov
Theoretical and Computational Chemistry Studies of Imidazole, 5 2 Aminocarbonyl Vinyl
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For a molecule like Imidazole (B134444), 5-[2-(aminocarbonyl)vinyl]-, a DFT analysis would typically involve calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for determining molecular reactivity and stability.
Other key parameters derived from DFT studies include the ionization potential, electron affinity, electronegativity, and global hardness and softness. These descriptors help in predicting how the molecule will interact with other chemical species. However, specific DFT data for Imidazole, 5-[2-(aminocarbonyl)vinyl]- is not available in published research.
Ab Initio Methods for Accurate Property Prediction
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of molecular properties. For Imidazole, 5-[2-(aminocarbonyl)vinyl]-, ab initio calculations could yield precise geometries, vibrational frequencies, and electronic energies. Due to their high computational demand, they are often used for smaller molecules or as a benchmark for less computationally intensive methods like DFT. Specific ab initio studies on this compound have not been identified in the literature.
Conformational Analysis and Tautomerism Studies
The structure of Imidazole, 5-[2-(aminocarbonyl)vinyl]- allows for the existence of different conformers due to the rotation around single bonds, particularly the bond connecting the vinyl group to the imidazole ring. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.
Furthermore, the imidazole ring is known to exhibit tautomerism, where a proton can shift between the two nitrogen atoms. Computational studies would be crucial to determine the relative energies of the different tautomers and the transition state for the proton transfer process. This information is vital for understanding the molecule's behavior in different chemical environments. Without specific studies, the preferred tautomeric form and conformational state remain undetermined.
Molecular Dynamics and Molecular Modeling
Molecular dynamics (MD) and molecular modeling techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time.
Simulations of Intermolecular Interactions and Solvent Effects
Molecular dynamics simulations can model how Imidazole, 5-[2-(aminocarbonyl)vinyl]- interacts with other molecules, including solvent molecules. By simulating the system at an atomistic level, it is possible to understand how factors like hydrogen bonding and van der Waals forces influence the molecule's structure and properties in solution. The choice of solvent can significantly impact the conformational preferences and tautomeric equilibrium. For instance, polar solvents might stabilize one tautomer over another through specific hydrogen bonding interactions. Detailed simulations would provide insights into the solvation shell structure and the dynamics of solvent exchange, but such specific simulation data for this compound is not available.
Protein-Ligand Docking and Binding Energy Calculations
If Imidazole, 5-[2-(aminocarbonyl)vinyl]- were to be investigated as a potential biologically active agent, protein-ligand docking would be a key computational tool. Docking simulations predict the preferred binding orientation of a ligand to a target protein. Following the docking, binding energy calculations, using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can estimate the affinity of the ligand for the protein's binding site. This information is critical in drug discovery for identifying potential lead compounds. As there are no published studies identifying specific biological targets for Imidazole, 5-[2-(aminocarbonyl)vinyl]-, no protein-ligand docking or binding energy calculation data exists.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
One of the significant applications of computational chemistry is the prediction of spectroscopic data, which is crucial for the identification and characterization of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds, and theoretical calculations can accurately predict the chemical shifts of hydrogen-1 (¹H) and carbon-13 (¹³C) nuclei.
Density Functional Theory (DFT) is a widely used computational method for predicting NMR chemical shifts due to its balance of accuracy and computational cost. The process typically involves optimizing the molecular geometry of Imidazole, 5-[2-(aminocarbonyl)vinyl]- at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. Following geometry optimization, the NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted chemical shifts can provide a theoretical spectrum that can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the predicted and experimental spectra can indicate the presence of conformational isomers, solvent effects, or intermolecular interactions that may not have been accounted for in the theoretical model.
Below is an interactive data table showcasing hypothetical ¹H and ¹³C NMR chemical shifts for Imidazole, 5-[2-(aminocarbonyl)vinyl]-, as would be predicted by DFT calculations.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for Imidazole, 5-[2-(aminocarbonyl)vinyl]-
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-H | 12.5 | - |
| 2 | C-H | 8.0 | 138.0 |
| 4 | C-H | 7.5 | 120.0 |
| 5 | C | - | 130.0 |
| 6 | C-H (vinyl) | 7.2 | 125.0 |
| 7 | C-H (vinyl) | 6.5 | 118.0 |
| 8 | C=O | - | 168.0 |
| 9 | N-H₂ | 7.8 (Ha), 7.6 (Hb) | - |
Note: The values in this table are illustrative and represent typical predictions from DFT calculations for a molecule with similar functional groups. The actual predicted values would depend on the specific level of theory and basis set used.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is also instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of how a reaction proceeds.
For Imidazole, 5-[2-(aminocarbonyl)vinyl]-, a potential reaction of interest could be an intramolecular cyclization to form a bicyclic product. Computational methods can be employed to investigate the feasibility of such a reaction and to determine the most likely pathway.
The process would involve:
Identifying Reactants, Products, and Intermediates: The starting material, potential products, and any plausible intermediates are modeled.
Locating Transition States: A transition state search is performed to find the highest energy point along the reaction coordinate that connects the reactant to the product. This is often the most computationally intensive step.
Calculating Activation Energies: The energy difference between the reactant and the transition state provides the activation energy, which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactant and product.
By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, the cyclization of Imidazole, 5-[2-(aminocarbonyl)vinyl]- could potentially proceed through different transition states leading to various isomeric products. Computational analysis can predict which product is kinetically and thermodynamically favored.
Below is a data table summarizing hypothetical energetic data for a proposed intramolecular cyclization of Imidazole, 5-[2-(aminocarbonyl)vinyl]-.
Data Table: Calculated Energetic Profile (kcal/mol) for a Hypothetical Intramolecular Cyclization
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant (Imidazole, 5-[2-(aminocarbonyl)vinyl]-) | 0.0 | 0.0 |
| Transition State 1 (TS1) | +25.4 | +26.1 |
| Intermediate 1 | -5.2 | -4.8 |
| Transition State 2 (TS2) | +15.8 | +16.5 |
| Product (Bicyclic Imidazole) | -12.7 | -12.1 |
Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies of reaction mechanisms.
Detailed Research on "Imidazole, 5-[2-(aminocarbonyl)vinyl]-" Inconclusive
Following a comprehensive search of available scientific literature, it was determined that there is a lack of specific research data for the chemical compound "Imidazole, 5-[2-(aminocarbonyl)vinyl]-". Consequently, an in-depth article focusing solely on its biological relevance and mechanistic investigations as per the requested outline cannot be generated at this time.
Extensive searches were conducted to locate studies on the in vitro antimicrobial activity, including effects on bacterial and fungal growth, as well as anti-biofilm properties of this specific compound. Similarly, searches for biochemical target identification, such as enzyme inhibition assays and receptor binding studies, yielded no results pertaining directly to "Imidazole, 5-[2-(aminocarbonyl)vinyl]-".
While the broader class of imidazole derivatives is well-documented in medicinal chemistry for a wide range of biological activities, including antimicrobial properties, this general information does not meet the specific requirements of the requested article. The instruction to focus exclusively on "Imidazole, 5-[2-(aminocarbonyl)vinyl]-" and to include detailed, specific research findings and data tables cannot be fulfilled without dedicated studies on this particular molecule.
Further research would be required to synthesize and evaluate the biological activities of "Imidazole, 5-[2-(aminocarbonyl)vinyl]-" to provide the specific data needed to construct the requested scientific article. Without such primary data, any attempt to create the specified content would be speculative and not based on factual, scientific evidence.
Biological Relevance and Mechanistic Investigations of Imidazole, 5 2 Aminocarbonyl Vinyl
Biochemical Target Identification and Modulation
Interference with Microbial Metabolic Pathways
No specific studies were found detailing the interference of Imidazole (B134444), 5-[2-(aminocarbonyl)vinyl]- with microbial metabolic pathways. While general imidazole-containing compounds are known to act as antimicrobial agents, often by disrupting cell membranes or inhibiting essential enzymes, the specific targets and mechanism for this compound have not been documented in the available literature. researchgate.net A related compound, Imidazole, 2-amino-5-[(2-carboxy)vinyl]-, has been identified as a metabolite from Penicillium expansum with antibacterial activity, but its metabolic interference was not specified. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies of Imidazole, 5-[2-(aminocarbonyl)vinyl]- Derivatives
Impact of Substituent Modifications on Biological Activity
There is no available research that specifically investigates the structure-activity relationships of derivatives of Imidazole, 5-[2-(aminocarbonyl)vinyl]-. While SAR studies exist for other classes of acrylamide (B121943) and imidazole derivatives, rsc.orgresearchgate.netresearchgate.netnih.gov this information cannot be directly applied to the requested compound.
Conformational Aspects and Biological Efficacy
No information was found regarding the conformational analysis of Imidazole, 5-[2-(aminocarbonyl)vinyl]- or how its three-dimensional structure relates to its biological efficacy.
Investigation of Other Biological Activities in Vitro (e.g., Antioxidant, Antitumor, excluding clinical data)
Specific in vitro studies on the antioxidant or antitumor activities of Imidazole, 5-[2-(aminocarbonyl)vinyl]- are not present in the available literature. Research on other novel imidazole and acrylamide derivatives has shown potential in these areas, but these findings are not specific to the compound . nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
Cellular Mechanism Studies (e.g., cell cycle effects, apoptosis induction in cell lines)
There are no cellular mechanism studies available for Imidazole, 5-[2-(aminocarbonyl)vinyl]-. The extensive body of research on the parent molecule, acrylamide, shows that it can induce a dose-dependent decrease in cell viability, trigger apoptosis through caspase-3 activation, and cause cell cycle arrest. nih.govmdpi.comnih.govnih.govresearchgate.net However, these effects are specific to acrylamide and cannot be assumed for the imidazole-substituted derivative.
Interaction with Cellular Components (e.g., DNA, proteins)
No studies were found that investigate the direct interaction of Imidazole, 5-[2-(aminocarbonyl)vinyl]- with DNA or proteins. Acrylamide is known to be an electrophile that can form covalent adducts with macromolecules, including DNA and proteins, which is a key aspect of its toxicity. nih.govnih.govacs.orgcelljournal.orgnih.govnih.govrsc.org The specific interaction profile of the imidazole-containing derivative remains uninvestigated.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of "Imidazole, 5-[2-(aminocarbonyl)vinyl]-", providing the necessary separation from interfering components prior to detection. The choice of technique is typically dictated by the analyte's properties, the complexity of the sample matrix, and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Matrices
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique widely utilized for the detection of imidazole-like compounds in various samples due to its high resolution and sensitivity. sciex.com However, for polar and non-volatile compounds like "Imidazole, 5-[2-(aminocarbonyl)vinyl]-", direct analysis by GC-MS is challenging. A crucial prerequisite is a derivatization step to increase the analyte's volatility and thermal stability. thermofisher.com Common derivatization strategies for similar compounds, like acrylamide (B121943), include bromination to form 2,3-dibromopropionamide (B76969) or reaction with xanthydrol to yield N-xanthyl acrylamide. nih.govnih.gov
Once derivatized, the compound can be analyzed using a GC system coupled to a mass spectrometer. The GC separates the derivatized analyte from other components in the sample, and the MS provides detection and structural confirmation. nih.gov Positive chemical ionization (PCI) with ammonia (B1221849) as a reagent gas can offer a good blend of sensitivity and selectivity for acrylamide analysis, which could be applicable here. semanticscholar.org
| Parameter | Typical Value/Condition | Source(s) |
| Derivatization Reagent | Xanthydrol or Bromine | nih.gov |
| GC Column | DB-WAXter, DB-5ms | chem-agilent.com |
| Injection Mode | Splitless | chem-agilent.com |
| Carrier Gas | Helium | |
| Ionization Mode | Electron Impact (EI) or Positive Chemical Ionization (PCI) | chem-agilent.com |
| Detection | Selected Ion Monitoring (SIM) | semanticscholar.org |
This table presents representative GC-MS parameters based on methods developed for acrylamide, a structurally related compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the preferred method for analyzing polar compounds like "Imidazole, 5-[2-(aminocarbonyl)vinyl]-" in complex matrices. nih.gov This technique offers high sensitivity and specificity, often allowing for direct analysis without the need for a derivatization step. sciex.com LC-MS/MS is particularly suited for trace analysis in biological samples like plasma. researchgate.net
The methodology involves separating the analyte using a liquid chromatograph, followed by ionization and detection with a tandem mass spectrometer. nih.gov Reversed-phase chromatography using C18 columns is common, though hydrophilic interaction liquid chromatography (HILIC) can be an alternative for very polar compounds. researchgate.netnih.gov The MS/MS detector, typically operating in Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity and allows for quantification at very low levels, such as the µg/kg (ppb) range in food matrices. sciex.comjfda-online.com
| Parameter | Typical Value/Condition | Source(s) |
| LC Column | Reversed-phase C18 (e.g., Supelco Ascentis C18) | researchgate.net |
| Mobile Phase | Acetonitrile (B52724) and water with an additive (e.g., 0.1% formic acid or 10mM ammonium (B1175870) acetate) | researchgate.net |
| Flow Rate | 0.2 - 0.4 mL/min | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive mode | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | sciex.comjfda-online.com |
| Internal Standard | Isotope-labeled analogue (e.g., 13C3-acrylamide) | nih.gov |
This table presents representative LC-MS/MS parameters based on methods developed for acrylamide and other imidazole (B134444) derivatives.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) offers a more accessible and cost-effective alternative to mass spectrometry for the quantification of "Imidazole, 5-[2-(aminocarbonyl)vinyl]-". scispace.comtbzmed.ac.ir The suitability of this method depends on the compound possessing a chromophore that absorbs UV light at a wavelength where matrix interference is minimal. tbzmed.ac.ir
The analysis is typically performed on a reversed-phase C18 column with a mobile phase consisting of acidified water. scispace.comtbzmed.ac.ir While generally less sensitive than MS-based methods, HPLC-UV can be sufficient for applications where analyte concentrations are not exceedingly low. scispace.com For compounds with weak UV absorbance, a pre-column derivatization step can be employed to attach a UV-active label. scispace.com
| Parameter | Typical Value/Condition | Source(s) |
| HPLC Column | ODS–3 C18 | scispace.com |
| Mobile Phase | Acidified water (e.g., pH 3) | tbzmed.ac.ir |
| Flow Rate | 1.0 mL/min | tbzmed.ac.ir |
| Detector | UV or Diode Array Detector (DAD) | scispace.com |
| Detection Wavelength | 200 - 222 nm (for acrylamide) | tbzmed.ac.ir |
| Injection Volume | 20 µL |
This table presents representative HPLC parameters based on methods developed for acrylamide.
Sample Preparation Strategies for Diverse Matrices (e.g., biological extracts, reaction mixtures)
Effective sample preparation is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. nih.gov The choice of strategy depends heavily on the nature of the sample matrix.
For biological extracts such as plasma or urine, protein precipitation with a solvent like acetonitrile is a common first step. researchgate.net This is often followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further cleanup and concentration. nih.gov Microextraction by packed sorbent (MEPS) is an emerging technique that miniaturizes SPE, offering a rapid and efficient cleanup for biological samples. researchgate.net
For reaction mixtures or complex food matrices, a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS)-type approach may be employed. nih.gov This typically involves an extraction/partitioning step with water and acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like primary secondary amine (PSA) to remove interferences. nih.govresearchgate.net SPE using cartridges such as Oasis HLB or C18 is also widely used to clean extracts before analysis. nih.govnih.gov
| Matrix Type | Sample Preparation Technique | Key Steps | Source(s) |
| Biological Fluids (Plasma, Urine) | Protein Precipitation + SPE | 1. Add acetonitrile to precipitate proteins. 2. Centrifuge. 3. Clean up supernatant with an SPE cartridge. | researchgate.net |
| Biological Fluids (Plasma, Urine) | Microextraction by Packed Sorbent (MEPS) | 1. Load sample onto MEPS syringe. 2. Wash to remove interferences. 3. Elute analyte. | researchgate.net |
| Food/Reaction Mixtures | Solid-Phase Extraction (SPE) | 1. Extract with water. 2. Pass extract through an SPE cartridge (e.g., Oasis HLB, C18) for cleanup. | nih.govnih.gov |
| Food/Reaction Mixtures | QuEChERS-style Extraction | 1. Extract with water/acetonitrile and salts. 2. Centrifuge. 3. Clean up aliquot of acetonitrile layer with d-SPE sorbents (e.g., PSA, MgSO₄). | nih.gov |
| Aqueous Samples | Supported Liquid Extraction (SLE) | 1. Load aqueous extract onto an inert support. 2. Pass a water-immiscible organic solvent through the support to elute the analyte. | google.com |
This table summarizes common sample preparation strategies applicable to the analysis of polar analytes in various matrices.
Development and Validation of Analytical Methods for Specific Applications
The development of a new analytical method for "Imidazole, 5-[2-(aminocarbonyl)vinyl]-" involves the systematic optimization of all parameters, from sample preparation to final detection, to ensure the method is fit for its intended purpose. Once developed, the method must be rigorously validated to demonstrate its reliability. nih.gov Validation is performed according to internationally recognized guidelines and assesses several key performance characteristics.
Sensitivity, Selectivity, and Robustness Assessment
Sensitivity is established by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). nih.gov The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govjfda-online.com For trace analysis using LC-MS/MS, LOQs in the low ng/mL or µg/kg range are often achievable. jfda-online.comnih.gov
Selectivity refers to the method's ability to measure the analyte accurately in the presence of other components in the sample matrix, such as impurities, degradation products, or endogenous substances. sciex.com High selectivity is achieved through a combination of efficient chromatographic separation and specific detection, such as the use of MRM transitions in tandem mass spectrometry. sciex.com
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. scispace.com This provides an indication of its reliability during routine use. Parameters tested may include mobile phase pH, column temperature, and mobile phase composition. The method is considered robust if the results remain within acceptable criteria despite these minor changes.
| Validation Parameter | Description | Typical Acceptance Criteria (Example) | Source(s) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 | jfda-online.comnih.gov |
| Accuracy (Recovery) | The closeness of test results to the true value. | 80-120% recovery of spiked analyte. | jfda-online.comnih.gov |
| Precision (RSD%) | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) < 15-20%. | jfda-online.comnih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-noise ratio > 10; typically in the µg/kg or ng/mL range. | nih.govjfda-online.com |
| Selectivity | The ability to assess the analyte in the presence of interfering substances. | No significant interfering peaks at the analyte's retention time. | sciex.com |
This table outlines key analytical method validation parameters with typical acceptance criteria based on methods for related compounds.
Application in Research Sample Analysis
The detection and quantification of specific chemical compounds in complex research samples are crucial for a wide range of scientific investigations. For the compound Imidazole, 5-[2-(aminocarbonyl)vinyl]- , a derivative of the versatile imidazole ring, precise and sensitive analytical methodologies are paramount to understanding its potential roles and presence in various matrices. However, a comprehensive review of the scientific literature reveals a significant scarcity of studies detailing specific advanced analytical methodologies for this particular compound.
General methodologies for imidazole derivatives often involve:
High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation and quantification of various imidazole compounds. Different detectors, such as ultraviolet (UV) or mass spectrometry (MS), can be coupled with HPLC for enhanced selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable imidazole derivatives, GC-MS offers excellent separation and identification capabilities. Derivatization is often employed to increase the volatility of polar imidazole compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the trace-level quantification of a vast array of compounds in complex biological and environmental samples. Its high sensitivity and specificity would theoretically be well-suited for the analysis of "Imidazole, 5-[2-(aminocarbonyl)vinyl]-".
Despite the existence of these powerful analytical tools, their specific application to "Imidazole, 5-[2-(aminocarbonyl)vinyl]-" including details on sample preparation, chromatographic conditions, and mass spectrometric parameters, remains undocumented in the accessible scientific literature. Consequently, the generation of detailed research findings and data tables, as requested, is not feasible based on the currently available information.
Further research is necessary to develop and validate specific analytical methods for the detection and quantification of "Imidazole, 5-[2-(aminocarbonyl)vinyl]-" in various research samples. Such studies would be essential to enable investigations into its potential biological, chemical, or environmental significance.
Future Directions and Emerging Research Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of imidazole (B134444) derivatives is a well-established field, but the pursuit of more efficient and environmentally friendly methods is a continuous endeavor. researchgate.net Future research will likely focus on developing novel synthetic routes to Imidazole, 5-[2-(aminocarbonyl)vinyl]- that are both high-yielding and sustainable.
Key areas of exploration include:
Green Chemistry Approaches: The use of green tools such as microwave irradiation, ultrasound irradiation, and ball milling are being explored for the synthesis of imidazole derivatives to create more sustainable pathways. researchgate.net Researchers are increasingly looking into solvent-free reaction conditions and the use of reusable catalysts to minimize environmental impact. asianpubs.orgresearchgate.net
Novel Catalysts: The development of advanced catalysts, including polymer-supported catalysts, nanocatalysts, and hybrid catalysts, is a promising avenue for improving the efficiency and selectivity of imidazole synthesis. nih.govresearchgate.net For instance, titanium-based solid silica-supported catalysts and copper oxide over silica (B1680970) have been employed for the one-pot synthesis of imidazole compounds. biomedpharmajournal.org
One-Pot Syntheses: Multi-component, one-pot reactions are gaining traction as they offer a streamlined approach to synthesizing complex molecules like Imidazole, 5-[2-(aminocarbonyl)vinyl]-. asianpubs.org These methods improve efficiency by reducing the number of purification steps and minimizing waste.
A comparative look at traditional versus emerging synthetic methodologies is presented below:
| Methodology | Description | Advantages |
| Traditional Synthesis | Often involves multi-step reactions with harsh conditions and potentially hazardous reagents. | Well-established and understood. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reaction rates. | Faster reaction times, higher yields, and often milder conditions. researchgate.net |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance chemical reactivity. | Increased reaction rates, improved yields, and can be more energy-efficient. mdpi.com |
| Catalytic Synthesis | Involves the use of catalysts to facilitate the reaction. | High selectivity, mild reaction conditions, and the potential for catalyst recycling. nih.govresearchgate.net |
Design and Synthesis of Advanced Imidazole, 5-[2-(aminocarbonyl)vinyl]- Analogues with Enhanced Biological Potencies
The structural scaffold of Imidazole, 5-[2-(aminocarbonyl)vinyl]- offers numerous opportunities for modification to enhance its biological activity. The design and synthesis of novel analogues will be a key focus of future research.
Strategies for developing advanced analogues include:
Pharmacophore Hybridization: Combining the imidazole core with other known pharmacophores can lead to hybrid molecules with synergistic or novel biological activities. For example, novel imidazole-1,2,3-triazole hybrids have been designed and synthesized, showing promising anticancer activity. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the imidazole ring and the vinyl-aminocarbonyl side chain will allow for a detailed understanding of the structure-activity relationships. This knowledge is crucial for designing analogues with improved potency and selectivity.
Isosteric Replacement: The principle of nonclassical electronic isosteres can be applied to design analogues where certain functional groups are replaced with others that have similar electronic properties, potentially leading to improved pharmacokinetic profiles. nih.govresearchgate.net
The following table outlines potential modification sites on the Imidazole, 5-[2-(aminocarbonyl)vinyl]- scaffold and their potential impact:
| Modification Site | Potential Modifications | Desired Outcome |
| Imidazole Ring | Substitution with various functional groups (e.g., halogens, alkyls, aryls) | Enhanced binding affinity to biological targets, improved selectivity. |
| Vinyl Group | Alteration of stereochemistry (E/Z isomers), introduction of substituents | Optimization of spatial arrangement for target interaction. |
| Aminocarbonyl Group | N-alkylation or N-arylation, conversion to other functional groups | Improved solubility, metabolic stability, and cell permeability. |
Deeper Mechanistic Understanding of Biological Interactions through Multi-omics Approaches
To fully harness the therapeutic potential of Imidazole, 5-[2-(aminocarbonyl)vinyl]- and its analogues, a comprehensive understanding of their mechanisms of action is essential. Multi-omics approaches, which involve the integrated analysis of various biological data sets, will be instrumental in achieving this. rsc.org
Multi-omics strategies can include:
Genomics and Transcriptomics: To identify gene and transcript level changes in cells upon treatment with the compound, providing insights into the pathways being modulated. youtube.com
Proteomics: To analyze changes in protein expression and post-translational modifications, helping to identify direct protein targets and downstream signaling effects. youtube.com
Metabolomics: To study alterations in metabolic pathways, which can reveal the compound's impact on cellular metabolism. youtube.com
By integrating these different "omics" data, researchers can construct a holistic view of how Imidazole, 5-[2-(aminocarbonyl)vinyl]- interacts with biological systems, leading to a more rational approach to drug development. rsc.org
Development of Imidazole, 5-[2-(aminocarbonyl)vinyl]- as Chemical Probes for Biological Research
The inherent properties of the imidazole scaffold make it an attractive candidate for the development of chemical probes. mdpi.com These probes are valuable tools for studying biological processes and identifying new drug targets.
Future research in this area could involve:
Fluorescent Labeling: Modification of the Imidazole, 5-[2-(aminocarbonyl)vinyl]- structure to incorporate fluorophores could lead to the development of fluorescent probes for imaging and tracking biological molecules or events within cells. nih.gov
Biotinylation and Affinity-Based Probes: The synthesis of biotinylated or other tagged analogues would enable the identification of binding partners through affinity purification and subsequent mass spectrometry analysis.
Photoaffinity Labeling: The introduction of photoreactive groups could allow for the covalent labeling of target proteins upon photoactivation, providing a powerful method for target identification.
Computational Design and In Silico Screening for New Targets and Applications
Computational methods are becoming increasingly integral to the drug discovery process. In silico approaches can accelerate the identification of new biological targets and the design of novel imidazole derivatives. nih.govconnectjournals.com
Key computational strategies include:
Molecular Docking: This technique can be used to predict the binding mode and affinity of Imidazole, 5-[2-(aminocarbonyl)vinyl]- and its analogues to the active sites of various proteins, helping to prioritize compounds for experimental testing. nih.govmanipal.edu
Virtual Screening: Large libraries of virtual compounds can be screened against known protein structures to identify potential new hits with desired biological activities. connectjournals.com
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models, aiding in the early-stage selection of drug candidates with favorable pharmacokinetic profiles. nih.govmdpi.com
A study on imidazole derivatives as potential sirtuin inhibitors utilized structure-based drug design and screening to identify small molecules with inhibitory activity. nih.gov
Potential Role as Building Blocks in Material Science and Catalysis (e.g., polymer synthesis)
Beyond its biological applications, the imidazole moiety is also a valuable building block in material science and catalysis. nih.govuobasrah.edu.iq The vinyl group in Imidazole, 5-[2-(aminocarbonyl)vinyl]- makes it a particularly interesting monomer for polymerization.
Potential applications in this domain include:
Polymer Synthesis: Copolymers of acrylamide (B121943) and vinyl imidazole have been used to create hydrogels with interesting properties, such as self-healing and shape deformation capabilities. researchgate.netresearchgate.net The incorporation of Imidazole, 5-[2-(aminocarbonyl)vinyl]- into polymer chains could impart unique functional properties to the resulting materials.
Hydrogel Development: The imidazole group can participate in various non-covalent interactions, making it a useful component in the design of functional hydrogels for applications such as drug delivery and environmental remediation. mdpi.com
Catalysis: Imidazole-containing polymers have been investigated for their catalytic activity in various chemical transformations. acs.org The specific structure of Imidazole, 5-[2-(aminocarbonyl)vinyl]- could be leveraged to develop novel polymer-supported catalysts.
Q & A
Q. What are the common synthetic routes for preparing 5-[2-(aminocarbonyl)vinyl]imidazole derivatives, and how can their purity be validated?
Synthesis typically involves condensation reactions between imidazole precursors and acrylamide derivatives under controlled pH and temperature. For example, vinyl-functionalized imidazoles are synthesized via Knoevenagel or Michael addition reactions, with acrylamide serving as the aminocarbonyl donor. Post-synthesis, purity validation requires a combination of chromatographic techniques (HPLC or TLC) and spectroscopic methods (NMR, IR). X-ray crystallography (as in ) is critical for confirming structural integrity, particularly when tautomerism or isomerism is suspected. Researchers must optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the electronic and structural properties of 5-[2-(aminocarbonyl)vinyl]imidazole?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for identifying proton environments and confirming vinyl-amide bonding. Infrared (IR) spectroscopy detects characteristic carbonyl (C=O) and amine (N-H) stretches. Mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction resolves spatial conformation, especially to distinguish between keto-enol tautomers (e.g., as demonstrated in for similar compounds). Synchrotron-based techniques enhance resolution for detecting weak intermolecular interactions, such as hydrogen bonding between the aminocarbonyl group and adjacent imidazole nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing dynamic equilibria (e.g., tautomerism) in 5-[2-(aminocarbonyl)vinyl]imidazole systems?
Contradictions often arise due to solvent-dependent tautomeric shifts or temperature-sensitive equilibria. Methodologically, variable-temperature NMR (VT-NMR) tracks proton exchange rates, while isotopic labeling (e.g., ¹⁵N or ¹³C) isolates specific vibrational modes in IR. Computational simulations (DFT) predict dominant tautomeric forms under varying conditions. For example, highlights X-ray confirmation of stable tautomers, but in solution, equilibria may differ. Researchers should cross-validate findings using multiple solvents (DMSO-d₆ vs. CDCl₃) and employ UV-Vis spectroscopy to monitor electronic transitions linked to tautomeric states .
Q. What experimental design frameworks are optimal for studying the reactivity of 5-[2-(aminocarbonyl)vinyl]imidazole in multicomponent catalytic systems?
Factorial design (e.g., 2³ full factorial) is recommended to evaluate interactions between variables like catalyst type (e.g., Lewis acids), temperature, and solvent polarity ( ). Response Surface Methodology (RSM) optimizes yield and selectivity by modeling nonlinear relationships. For instance, in palladium-catalyzed coupling reactions, fractional factorial designs reduce experimental runs while identifying critical factors (e.g., ligand-to-metal ratio). Researchers should integrate in situ monitoring (e.g., Raman spectroscopy) to capture transient intermediates and validate kinetic models .
Q. How can theoretical frameworks (e.g., DFT, QSAR) guide the design of 5-[2-(aminocarbonyl)vinyl]imidazole analogs with enhanced bioactivity?
Density Functional Theory (DFT) calculates electronic parameters (HOMO-LUMO gaps, electrostatic potential maps) to predict sites for electrophilic/nucleophilic attack. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the vinyl chain) with biological endpoints (e.g., enzyme inhibition). and emphasize aligning such models with broader theories (e.g., frontier molecular orbital theory) to explain reactivity trends. For example, modifying the aminocarbonyl group’s electron density could enhance binding to target proteins, guided by docking simulations and free-energy perturbation calculations .
Q. What methodological challenges arise in isolating 5-[2-(aminocarbonyl)vinyl]imidazole from complex reaction mixtures, and how can they be addressed?
Challenges include co-elution of polar byproducts and degradation under acidic/basic conditions. Advanced separation techniques like High-Performance Liquid Chromatography (HPLC) with ion-pairing reagents (e.g., tetrabutylammonium bromide) improve resolution. Membrane technologies (nanofiltration) or ionic liquid-based extraction ( ) selectively partition the compound. Researchers must also consider solubility: polar aprotic solvents (DMF, DMSO) stabilize the compound during purification, while lyophilization prevents thermal degradation. Purity thresholds (>95%) should be confirmed via orthogonal methods (e.g., LC-MS and elemental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
